molecular formula C15H22N2O2 B1611487 Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate CAS No. 63285-59-6

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate

Cat. No. B1611487
CAS RN: 63285-59-6
M. Wt: 262.35 g/mol
InChI Key: ONEHQIOWNHNCLM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate is a chemical compound with the CAS Number: 63285-59-6 . It has a molecular weight of 262.35 . The IUPAC name for this compound is ethyl 1-benzyl-4-methyl-2-piperazinecarboxylate .


Synthesis Analysis

The synthesis of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate involves several steps. One method involves the use of hydrogen in ethanol at 20℃ for 11 hours, followed by hydrogen in ethanol at 50℃ for 2.5 hours . Another method involves the use of palladium 10% on activated carbon and hydrogen in methanol at 25℃ for 12 hours .


Molecular Structure Analysis

The molecular formula of Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate is C15H22N2O2 . The InChI Code for this compound is 1S/C15H22N2O2/c1-3-19-15(18)14-12-16(2)9-10-17(14)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 .

Safety And Hazards

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate is classified as a warning class chemical . The precautionary statements associated with this compound include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)14-12-16(2)9-10-17(14)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEHQIOWNHNCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441830
Record name Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate

CAS RN

63285-59-6
Record name Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-benzylpiperazine-2-carboxylate (3.03 g, 12.2 mmol) was reacted with iodomethane (1.73 g, 12.2 mmol) according to the procedure as described in Example 48, Step A to give the title compound as yellow oil (2.33 g, 73%). The compound was characterized by the following spectroscopic data:
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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